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Compound of Interest
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Cat. No.: B8692793

An objective comparison of the bioavailability of various diltiazem formulations is crucial for
researchers, scientists, and drug development professionals in selecting appropriate
formulations for clinical use and for the development of new drug delivery systems. Diltiazem, a
calcium channel blocker, is available in immediate-release and various extended-release
formulations, each with distinct pharmacokinetic profiles that influence its therapeutic efficacy
and dosing regimen.[1] This guide provides a comparative analysis of the bioavailability of
different diltiazem formulations, supported by experimental data from multiple studies.

Comparative Bioavailability of Diltiazem
Formulations

The bioavailability of diltiazem is influenced by its formulation, with significant differences
observed in key pharmacokinetic parameters such as the area under the plasma
concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach
maximum plasma concentration (Tmax).

Extended-Release Formulations

Extended-release (ER) formulations of diltiazem are designed to maintain therapeutic plasma
concentrations over a prolonged period, allowing for once-daily dosing. However, the
bioavailability and pharmacokinetic profiles can vary significantly among different ER products.

A study comparing three once-daily diltiazem ER products—Tiazac®, Cardizem® CD, and
Dilacor® XR—at a 240 mg daily dose for seven days in 14 healthy male subjects, revealed that
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Tiazac® resulted in a significantly higher AUCO-t for the parent drug compared to the other two
formulations.[2] While the minimum plasma concentrations (Cmin) were not significantly
different, Tiazac® showed higher mean plasma diltiazem levels between 5 and 12 hours post-
administration.[2]

Another study comparing a single microbead diltiazem delivery system to a dual microbead
system in 40 hypertensive patients found that the single microbead system resulted in a 15%
greater AUC and a 27.5% higher Cmax for diltiazem.[3]

The pharmacokinetic profiles of Cardizem® CD and Tiazac® were also found to be significantly
different in a study involving 23 healthy males.[4][5] After single 240 mg doses, Tiazac® led to a
46% higher Cmax and a 19% higher AUC compared to Cardizem® CD.[4][5] However, at
steady-state, the Cmax and AUC values were similar for both formulations.[4][5]

Immediate-Release vs. Controlled-Release Formulations

A comparison of a 120 mg controlled-release diltiazem tablet with two 60 mg conventional
tablets in 10 healthy volunteers showed that the controlled-release formulation had a lower
Cmayx, a longer Tmax, but a comparable AUC.[6] This indicates a slower rate but similar extent
of absorption for the controlled-release formulation.

The absolute bioavailability of diltiazem is approximately 40% due to extensive first-pass
metabolism.[7] A study in six healthy male volunteers who received a 120 mg oral solution and
two 60 mg sustained-release tablets found that the oral solution was rapidly absorbed with a
Tmax of 38 minutes, while the sustained-release tablets had a delayed Tmax of 165 minutes.

[8]

Data Presentation

The following tables summarize the key pharmacokinetic parameters from comparative
bioavailability studies of different diltiazem formulations.

Table 1: Comparison of Extended-Release Diltiazem Formulations (240 mg, Multiple Doses)[2]
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AUCO-t
Formulation Cmax (ng/mL) Tmax (h) Cmin (ng/mL)
(ng-h/mL)
] Significantly Not Significantly
Tiazac® ] Not Reported Not Reported ]
Higher Different
] Lower than Not Significantly
Cardizem® CD ] Not Reported Not Reported )
Tiazac® Different
) Lower than Not Significantly
Dilacor® XR ] Not Reported Not Reported ]
Tiazac® Different
Statistical

significance was
reported, but
specific values
were not
provided in the

abstract.

Table 2: Pharmacokinetic Parameters of Single vs. Dual Microbead Diltiazem Systems (240

mg)[3]
Single Microbead Dual Microbead .
Parameter % Difference
System System
Diltiazem AUC Significantly Greater Lower 15%
Diltiazem Cmax Significantly Greater Lower 27.5%
Diltiazem Tmax Significantly Greater Lower Not Quantified

Statistical significance

was reported, but
specific values were
not provided in the

abstract.

Table 3: Comparison of Cardizem® CD and Tiazac® (240 mg)[4][5]
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Condition Parameter Cardizem® CD Tiazac®
Single Dose Cmax Lower 46% Higher
AUC Lower 19% Higher

Steady-State Cmax Similar Similar
AUC Similar Similar

Cmin Higher 21% Lower

Trough Concentration Higher 28% Lower

Table 4: Immediate-Release vs. Controlled-Release Diltiazem (120 mg)[6]

Formulation Cmax Tmax AUC
2x60 mg ) ]

} Higher Shorter Superimposable
Conventional Tablets
1x120 mg
Controlled-Release Lower Longer Superimposable
Tablet

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability
data. The most common design is a randomized, crossover study.

General Protocol for a Crossover Bioavailability Study

A typical experimental protocol for a comparative bioavailability study of diltiazem formulations
involves the following steps:

e Subject Selection: Healthy, non-smoking male volunteers are commonly recruited.[2][9] The
number of subjects can range from 10 to 40.[3][6] Ethical approval and informed consent are
obtained prior to the study.
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o Study Design: A randomized, open-label, two-way or multi-period, crossover design is
frequently used.[2][4][5][9] This design allows each subject to serve as their own control,
minimizing inter-individual variability. A washout period of at least 10 days is typically
incorporated between treatment phases to ensure complete elimination of the drug from the
previous phase.[8]

» Dosing and Administration: Subjects receive a single or multiple doses of the different
diltiazem formulations.[2][4][5] For instance, a single 120 mg dose of a test and reference
formulation[6], or multiple 240 mg daily doses for 7 days.[2] The drug is usually administered
with a standardized volume of water after an overnight fast.[7][9]

e Blood Sampling: Venous blood samples are collected at predetermined time points before
and after drug administration.[7][9] For immediate-release formulations, sampling may be
more frequent in the initial hours, while for extended-release formulations, sampling may
extend up to 48 hours or longer.[10]

e Plasma Analysis: Plasma is separated from the blood samples and stored frozen until
analysis. Diltiazem and its major metabolites (desacetyldiltiazem and N-desmethyldiltiazem)
are quantified using a validated analytical method, typically high-performance liquid
chromatography (HPLC) with UV or mass spectrometric detection.[6][9][10]

o Pharmacokinetic Analysis: The plasma concentration-time data for each subject and
formulation are used to calculate key pharmacokinetic parameters, including AUC, Cmax,
and Tmax.[3] The area under the curve is calculated using the linear trapezoidal rule.[3]

 Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to
compare the pharmacokinetic parameters between the different formulations.[2] The 90%
confidence intervals for the ratio of the geometric means of AUC and Cmax are often
calculated to assess bioequivalence.[9][11]

Visualizations
Experimental Workflow

The following diagram illustrates the typical workflow of a crossover bioavailability study for
diltiazem formulations.
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Caption: Workflow of a typical crossover bioavailability study.

Factors Influencing Diltiazem Bioavailability

The bioavailability of orally administered diltiazem is a complex process influenced by both
physiological and formulation-related factors.
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Caption: Key factors influencing diltiazem bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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